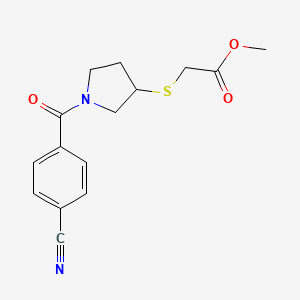

Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 4-cyanobenzoyl group at the 1-position and a thioether-linked methyl acetate moiety at the 3-position.

Properties

IUPAC Name |

methyl 2-[1-(4-cyanobenzoyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-20-14(18)10-21-13-6-7-17(9-13)15(19)12-4-2-11(8-16)3-5-12/h2-5,13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNBQEDWSXZCLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but they often

Biological Activity

Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate, with the CAS number 2034607-10-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

The compound has the molecular formula and a molecular weight of 304.4 g/mol. Its structure includes a pyrrolidine ring and a cyano-substituted benzoyl moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃S |

| Molecular Weight | 304.4 g/mol |

| CAS Number | 2034607-10-6 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves constructing the pyrrolidine ring through various synthetic routes that utilize specific reagents and catalysts to achieve high yields and purity. Industrial methods may include purification and crystallization processes to ensure the compound's quality for further biological evaluation .

Research indicates that compounds similar to this compound exhibit potent biological activities, including anti-inflammatory and cytoprotective effects. The presence of the cyano group in the structure is believed to enhance its potency against various biological targets, including inducible nitric oxide synthase (iNOS) and other enzymes involved in inflammatory responses .

Case Studies

- Anti-inflammatory Activity : In vitro studies have shown that compounds with similar structures can significantly inhibit iNOS activity, suggesting potential use in treating inflammatory diseases. For instance, certain tricyclic compounds demonstrated high potency in reducing iNOS levels in cell cultures stimulated with interferon-gamma .

- Cytotoxicity Assessment : A comparative study on novel compounds indicated that those with structural similarities to this compound displayed low cytotoxicity while effectively inducing apoptosis in cancer cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, suggesting a favorable therapeutic index .

- Selectivity for Target Enzymes : The compound's selectivity for specific enzymes was evaluated using various assays, revealing that it could selectively inhibit key pathways involved in cancer progression without affecting normal cellular functions. This selectivity is crucial for reducing side effects associated with conventional therapies .

Comparative Activity Table

Scientific Research Applications

Medicinal Chemistry

Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate has shown potential as a lead compound in drug discovery due to its ability to interact with biological targets. Its structural features allow it to act as an inhibitor or modulator in various biochemical pathways.

Case Study:

A study investigating the compound's effect on certain enzyme activities demonstrated that it could inhibit specific kinases involved in cancer cell proliferation. This highlights its potential as an anticancer agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.

Applications:

- Synthesis of Heterocycles: this compound can be used to synthesize various heterocyclic compounds, which are essential in pharmaceuticals .

- Functionalization Reactions: The compound can undergo functionalization to introduce different substituents, enhancing its reactivity and utility in synthetic pathways .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of new polymers and composites.

Research Findings:

Recent research has explored the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. The results indicated enhanced performance compared to conventional materials .

Data Tables

Comparison with Similar Compounds

Structural Features :

- Core Structure : Pyrimidine ring vs. pyrrolidine in the target compound.

- Substituents : Thietane (3-membered sulfur ring) at the 4-position and a methyl group at the 6-position of the pyrimidine.

- Ester Group : Ethyl thioacetate vs. methyl thioacetate in the target compound.

Key Differences :

Hypothetical Implications :

- Compound 1’s pyrimidine-thietane system may enhance interactions with enzymes or receptors requiring planar aromatic recognition, whereas the target compound’s pyrrolidine-cyanobenzoyl structure might favor binding to hydrophobic pockets or proteases.

Pyridylmethyl-Carbamic Acid Derivatives (Patent Compounds)

Structural Features :

- Core Structure : Cyclopentyl-carbamic acid esters vs. pyrrolidine-thioacetate in the target compound.

- Substituents : Pyridylmethyl groups (2-, 3-, or 4-position isomers) and trifluoroacetic acid (TFA) counterions.

Key Differences :

- The patent compounds feature a rigid cyclopentyl scaffold fused with a triazolopyrazine ring, absent in the target compound.

- The pyridylmethyl groups introduce basic nitrogen atoms, contrasting with the electron-withdrawing cyano group in the target compound.

Hypothetical Implications :

- The pyridyl groups may facilitate hydrogen bonding or π-π stacking in biological systems, whereas the cyanobenzoyl group in the target compound could enhance lipophilicity (higher logP) and membrane permeability.

Pesticide Compounds with Thio/Sulfur Functionalities

Examples :

- Pyridaben: Contains a pyridazinone ring and tert-butylthio group.

- Tolfenpyrad: Features a pyrazole ring and methylphenoxybenzyl group.

Key Differences :

- Pyridaben and tolfenpyrad are designed as acaricides/insecticides, with chlorine and methylphenoxy groups enhancing toxicity toward pests.

Shared Features :

- Thioether linkages (as in pyridaben) and sulfur-containing heterocycles (as in tolfenpyrad) are common in agrochemicals, suggesting that the thioacetate group in the target compound might confer similar stability or bioactivity .

Comparative Data Table

*Estimated based on structural features.

Research Implications and Gaps

- Synthetic Flexibility : The target compound’s pyrrolidine and thioacetate groups offer modular sites for derivatization, akin to the pyrimidine modifications in Compound 1.

- Biological Activity: While the patent compounds prioritize solubility via TFA salts, the target compound’s cyanobenzoyl group may optimize target affinity in kinase or protease inhibitors.

- Toxicity Profile : The absence of halogens (cf. pyridaben) could reduce ecotoxicological risks, but in vivo studies are needed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the pyrrolidine-thioether backbone via nucleophilic substitution between a pyrrolidine derivative and a thioacetate precursor.

Introduction of the 4-cyanobenzoyl group via acylation using 4-cyanobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Esterification to finalize the methyl ester group, often using methanol and acid catalysis.

- Critical intermediates include the thiol-functionalized pyrrolidine and the acylated precursor .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

- Methodological Answer :

- Thioether (-S-) : Prone to oxidation (e.g., forming sulfoxides/sulfones with H₂O₂ ).

- 4-cyanobenzoyl group : The nitrile (-CN) can undergo hydrolysis to carboxylic acids under acidic/basic conditions, while the carbonyl participates in nucleophilic acyl substitutions.

- Methyl ester : Susceptible to hydrolysis (e.g., saponification with NaOH) or transesterification.

- These groups dictate reactivity in cross-coupling, redox, and substitution reactions .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for pyrrolidine ring protons (δ 2.5–3.5 ppm), thioether methylene (δ 3.8–4.2 ppm), and ester methyl (δ 3.6–3.8 ppm).

- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), nitrile (δ 115–120 ppm).

- FT-IR : C=O stretch (~1700 cm⁻¹), -CN (~2250 cm⁻¹).

- HPLC/MS : Confirm purity and molecular ion ([M+H]⁺ expected at m/z ~335) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing contradictory yield data (e.g., 66% vs. 92%)?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, using acetonitrile vs. THF as solvent may improve acylation efficiency .

- In situ monitoring : Employ techniques like TLC or inline IR to track reaction progress and minimize side reactions (e.g., over-oxidation of thioether).

- Purification strategies : Use gradient column chromatography or recrystallization to isolate high-purity product, addressing yield discrepancies caused by impurities .

Q. What strategies are effective in analyzing contradictory biological activity data (e.g., antimicrobial vs. no activity in similar analogs)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects using analogs (e.g., replacing 4-cyanobenzoyl with 4-methylthiophene). Tabulate bioactivity data (e.g., MIC values) to identify critical structural motifs .

- Mechanistic assays : Conduct enzyme inhibition studies (e.g., β-lactamase for antimicrobial activity) or receptor-binding assays to clarify target specificity.

- Computational modeling : Use molecular docking (AutoDock) to predict binding affinities and rationalize experimental discrepancies .

Q. How does the 4-cyanobenzoyl group impact the compound’s stability under physiological conditions, and what formulation strategies mitigate degradation?

- Methodological Answer :

- Degradation pathways : The nitrile group may hydrolyze to carboxylic acid in plasma, altering bioavailability. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks).

- Formulation solutions :

- Lyophilization : Improve shelf-life by removing water.

- Prodrug design : Replace the ester with a more stable group (e.g., tert-butyl ester).

- Encapsulation : Use liposomes or cyclodextrins to protect reactive sites .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., kinases) using GROMACS to assess conformational stability.

- Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bonds with the pyrrolidine nitrogen) using Schrödinger Suite.

- QSAR : Develop predictive models using datasets of related compounds to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.